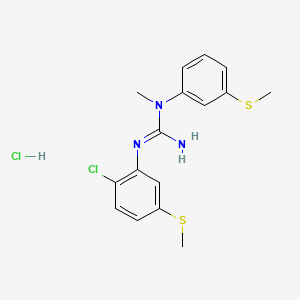

CNS-5161 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3S2.ClH/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17;/h4-10H,1-3H3,(H2,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVHYOCKPFPHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of CNS-5161 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNS-5161 hydrochloride is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action centers on the blockade of the NMDA receptor's ion channel, thereby inhibiting excessive glutamatergic neurotransmission implicated in a range of neurological disorders. This technical guide provides a comprehensive overview of the core mechanism of action of CNS-5161, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental applications. The data presented herein demonstrates the potential of CNS-5161 as a therapeutic agent for conditions such as neuropathic pain and ischemic brain injury, while also highlighting its unique pharmacological profile that may offer a favorable safety window compared to other NMDA receptor antagonists.

Introduction

Excessive activation of the NMDA subtype of glutamate (B1630785) receptors is a key pathological mechanism in various neurological and psychiatric disorders, including neuropathic pain, epilepsy, and ischemic brain damage.[1][2] While targeting the NMDA receptor presents a promising therapeutic strategy, the clinical development of NMDA receptor antagonists has been hampered by significant side effects, such as psychotomimetic effects.[3][4] this compound (N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine hydrochloride) is a novel diarylguanidine derivative that acts as a noncompetitive NMDA receptor antagonist.[1][3] Preclinical and early clinical studies have suggested that CNS-5161 may possess a distinct profile with a reduced propensity for psychotomimetic side effects, making it a compound of significant interest for further investigation.[3][4] This guide delves into the core mechanism of action of CNS-5161, presenting key data and methodologies for its evaluation.

Core Mechanism of Action: Noncompetitive NMDA Receptor Antagonism

CNS-5161 exerts its pharmacological effects through direct interaction with the ion channel of the NMDA receptor.[5][6] This mechanism is characterized by the following key features:

-

Noncompetitive Blockade: CNS-5161 binds to a site within the NMDA receptor's ion channel, distinct from the glutamate and glycine (B1666218) co-agonist binding sites.[5][6] This binding event physically obstructs the flow of ions, primarily Ca²⁺, through the channel, even when the receptor is activated by its agonists.

-

Use-Dependence: The binding of CNS-5161 to the ion channel is use-dependent, meaning it has a higher affinity for the open or activated state of the receptor. This property is advantageous as it suggests that CNS-5161 may preferentially target overactive NMDA receptors, which are more frequently in an open state, while having less of an effect on receptors involved in normal physiological neurotransmission.

-

High Affinity: In vitro studies have demonstrated that CNS-5161 binds with high affinity to the NMDA receptor ion channel. This is evidenced by its potent displacement of other known noncompetitive antagonists, such as [³H]MK-801.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of CNS-5161 at the NMDA receptor.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity

| Parameter | Value | Species | Tissue Preparation | Radioligand | Reference |

| Kᵢ | 1.8 nM | Rat | Synaptosomal membranes | [³H]MK-801 | [1] |

Table 2: Preclinical Efficacy

| Model | Species | Dose | Route | Effect | Reference |

| Neonatal NMDA Excitotoxicity | Rat | 4 mg/kg | i.p. | ED₈₀ for neuroprotection | [1] |

| Audiogenic Seizures | DBA/2 Mice | 4 mg/kg | i.p. | 91% inhibition of seizures | [6] |

Table 3: Early Human Clinical Data (Healthy Volunteers)

| Parameter | Dose Range | Route | Key Observations | Reference |

| Safety & Tolerability | 30 - 2000 µg | IV infusion | Well tolerated; dose-related, self-limiting sensory symptoms; dose-dependent increase in blood pressure. | [1] |

| Pharmacokinetics | 30 - 2000 µg | IV infusion | Mean half-life: 2.95 h; Mean clearance: 106 L/h; Mean volume of distribution: 296 L. | [2] |

Table 4: Early Human Clinical Data (Neuropathic Pain Patients)

| Parameter | Dose | Route | Key Observations | Reference |

| Safety & Tolerability | Up to 500 µg | IV infusion | Reasonably well tolerated. Most common adverse events: hypertension, headache, mild visual disorders. | [3][7] |

| Efficacy | 500 µg | IV infusion | Some indications of analgesic activity, particularly in patients with diabetic neuropathy. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of CNS-5161.

[³H]MK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity of CNS-5161 to the ion channel of the NMDA receptor.

-

Objective: To quantify the inhibitory constant (Kᵢ) of CNS-5161 for the [³H]MK-801 binding site on the NMDA receptor.

-

Materials:

-

Rat brain synaptosomal membranes

-

[³H]MK-801 (radioligand)

-

This compound (test compound)

-

Tris-HCl buffer

-

Glutamate and Glycine

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare synaptosomal membranes from rat brain tissue.

-

Incubate the membranes with a fixed concentration of [³H]MK-801 and varying concentrations of CNS-5161 in Tris-HCl buffer containing glutamate and glycine to ensure the NMDA receptors are in an activated state.

-

After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value (concentration of CNS-5161 that inhibits 50% of specific [³H]MK-801 binding) from the competition curve.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

References

- 1. Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective efficacy of hypothermia and Inter-alpha Inhibitor Proteins after hypoxic ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hypoxia-ischemia in the neonatal rat brain: histopathology after post-treatment with NMDA and non-NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mzhoulab.com [mzhoulab.com]

- 6. Xenon provides short-term neuroprotection in neonatal rats when administered after hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

CNS-5161 Hydrochloride: A Technical Guide for Research Professionals

An In-depth Review of a High-Affinity, Noncompetitive NMDA Receptor Antagonist for Neuropathic Pain and Neuroprotection Research

Introduction

CNS-5161 hydrochloride is a potent and selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been a subject of significant interest in preclinical and clinical research.[1] Its mechanism of action, targeting the ion channel of the NMDA receptor, positions it as a valuable tool for investigating the role of glutamate (B1630785) neurotransmission in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

The overactivation of NMDA receptors is implicated in the pathophysiology of numerous conditions, including neuropathic pain, ischemic brain injury, and neurodegenerative diseases. This compound's ability to block this receptor noncompetitively offers a promising avenue for therapeutic intervention.[1] This document will delve into the specifics of its use in research, with a focus on its application in the study of neuropathic pain and neuroprotection.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, as well as its pharmacokinetic properties in humans.

| Parameter | Value | Species/System | Reference |

| Ki | 1.8 nM | Rat brain synaptosomal membranes ([3H]MK-801 displacement) | [1] |

| In Vivo Efficacy | |||

| Model | Parameter | Dose/Concentration | Effect |

| Neonatal Rat NMDA Excitotoxicity | ED80 | 4 mg/kg (i.p.) | Protection against necrotic effects of exogenous NMDA |

| Audiogenic Seizures (DBA/2 mice) | Inhibition | 4 mg/kg (i.p.) | 91% inhibition of seizures |

| Human Pharmacokinetics (Healthy Volunteers) | ||

| Parameter | Mean Value (± SD) | Dosing |

| Half-life (t1/2) | 2.95 (± 0.75) hours | Single intravenous infusion (30 µg to 2000 µg) |

| Clearance (CL) | 106 (± 17.8) L/h | Single intravenous infusion (30 µg to 2000 µg) |

| Volume of Distribution (Vd) | 296 (± 69) L | Single intravenous infusion (30 µg to 2000 µg) |

| Clinical Trial in Neuropathic Pain (Dose Escalation) | |||

| Dose | Route of Administration | Maximum Tolerated Dose | Primary Adverse Events |

| 125 µg, 250 µg, 500 µg, 750 µg | Intravenous | < 750 µg | Hypertension, headache, mild visual disorders |

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its effects by acting as a noncompetitive antagonist at the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. For the channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine. Upon activation, the channel allows the influx of Na+ and, significantly, Ca2+ ions. This influx of calcium acts as a critical second messenger, activating a cascade of intracellular signaling pathways.

However, under normal physiological conditions, the NMDA receptor channel is blocked by a magnesium ion (Mg2+) in a voltage-dependent manner. Depolarization of the postsynaptic membrane, often initiated by the activation of AMPA receptors, is required to dislodge the Mg2+ block, allowing for ion flow through the NMDA receptor.

This compound binds to a site within the ion channel of the NMDA receptor, physically obstructing the passage of ions. This blockade is "noncompetitive" because CNS-5161 does not compete with glutamate or glycine for their binding sites.

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

In Vitro Radioligand Binding Assay ([3H]MK-801 Displacement)

This protocol is a standard method for determining the binding affinity of unlabelled compounds to the NMDA receptor ion channel site.

-

Tissue Preparation:

-

Rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the synaptosomal membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Assay Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [3H]MK-801 and varying concentrations of this compound.

-

The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabelled NMDA receptor channel blocker (e.g., unlabelled MK-801).

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined by non-linear regression analysis.

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Preclinical In Vivo Models

1. Neonatal Rat Model of NMDA Excitotoxicity

This model is used to assess the neuroprotective effects of compounds against glutamate-induced neuronal death in the developing brain.

-

Animals: Neonatal rat pups (e.g., postnatal day 7).

-

Procedure:

-

Pups are administered a neurotoxic dose of NMDA intracerebrally.

-

This compound or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a specified time before or after the NMDA injection.

-

After a set period (e.g., 24 hours), the animals are euthanized, and their brains are processed for histological analysis.

-

The extent of neuronal damage (e.g., in the hippocampus or cortex) is quantified and compared between treatment groups.

-

2. Audiogenic Seizure Model in DBA/2 Mice

This model is used to evaluate the anticonvulsant properties of test compounds. DBA/2 mice are genetically susceptible to seizures induced by loud auditory stimuli.

-

Animals: DBA/2 mice at an age of high seizure susceptibility (e.g., 21-28 days).

-

Procedure:

-

Mice are pre-treated with this compound or vehicle via a specified route (e.g., i.p.).

-

After a defined pre-treatment time, the mice are placed in a sound-attenuating chamber.

-

A high-intensity auditory stimulus (e.g., a bell or a siren) is presented for a fixed duration.

-

The occurrence and severity of seizures (e.g., wild running, clonic seizures, tonic-clonic seizures) are observed and scored.

-

The ability of this compound to prevent or reduce the severity of seizures is assessed.

-

3. Rat Model of Focal Cerebral Ischemia

This model mimics the effects of a stroke and is used to investigate the neuroprotective potential of compounds.

-

Animals: Adult male rats (e.g., Sprague-Dawley or Wistar).

-

Procedure:

-

Anesthesia is induced in the rat.

-

The middle cerebral artery (MCA) is occluded to induce focal ischemia. This can be achieved by various methods, including the intraluminal filament technique or direct surgical ligation.

-

This compound or vehicle is administered at a specific time point relative to the onset of ischemia (e.g., before, during, or after).

-

After a defined period of occlusion (and reperfusion, if applicable), the animal's neurological deficits are assessed using a standardized scoring system.

-

The animal is then euthanized, and the brain is removed for infarct volume measurement, typically using TTC (2,3,5-triphenyltetrazolium chloride) staining.

-

Clinical Trial in Neuropathic Pain

The following outlines the design of a dose-escalating safety and tolerability study of this compound in patients with chronic neuropathic pain.[1]

References

CNS-5161 Hydrochloride: A Technical Guide to its NMDA Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNS-5161 hydrochloride is a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its therapeutic potential in neuropathic pain and neuroprotection. This technical guide provides an in-depth overview of the core pharmacology of CNS-5161, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the relevant signaling pathways.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a variety of neurological disorders, including neuropathic pain, epilepsy, and ischemic brain damage. This compound (N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine hydrochloride) is a diarylguanidine derivative that acts as a noncompetitive antagonist at the NMDA receptor. It binds to the ion channel pore, thereby blocking the influx of calcium and sodium ions. This guide delves into the technical details of CNS-5161's interaction with the NMDA receptor and the methodologies used to characterize its pharmacological profile.

Mechanism of Action

CNS-5161 is a use-dependent, noncompetitive antagonist of the NMDA receptor. This means it preferentially binds to the receptor when it is in its open, activated state, which requires the presence of both glutamate and a co-agonist like glycine (B1666218) or D-serine. By binding within the ion channel at a site overlapping with the phencyclidine (PCP) and MK-801 binding sites, CNS-5161 physically obstructs the passage of cations, effectively inhibiting receptor function.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing key metrics for its potency and binding affinity at the NMDA receptor.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Species | Tissue Preparation | Radioligand | Reference |

| Kᵢ | 1.8 nM | Rat | Synaptosomal membranes from brain | [³H]MK-801 | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Endpoint | Dose (i.p.) | Effect | Species | Reference |

| Neonatal NMDA Excitotoxicity | Neuroprotection | 4 mg/kg | ED₈₀ for protection against necrotic effects | Rat | [1] |

| Audiogenic Seizures | Anticonvulsant | 4 mg/kg | 91% inhibition of seizures | DBA/2 Mice | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

[³H]MK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for the ion channel site of the NMDA receptor.

Materials:

-

Rat forebrain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]MK-801 (radioligand)

-

Non-labeled MK-801 or another high-affinity NMDA receptor channel blocker (for determining non-specific binding)

-

Test compound (this compound) at various concentrations

-

Glutamate and glycine (to open the NMDA receptor channel)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Assay: Incubate the prepared membranes with a fixed concentration of [³H]MK-801, saturating concentrations of glutamate and glycine, and varying concentrations of the test compound (CNS-5161).

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of a compound on NMDA receptor-mediated currents in individual neurons.

Materials:

-

Cultured neurons or brain slices

-

External recording solution (e.g., artificial cerebrospinal fluid)

-

Internal pipette solution (containing salts to mimic the intracellular environment)

-

NMDA and glycine (agonists)

-

Test compound (this compound)

-

Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

-

Preparation: Place the cultured neurons or brain slice in a recording chamber on the stage of a microscope.

-

Pipette Positioning: Using a micromanipulator, carefully approach a neuron with a glass micropipette filled with the internal solution.

-

Seal Formation: Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply NMDA and glycine to elicit an inward current.

-

Drug Application: Perfuse the test compound (CNS-5161) onto the cell and measure the reduction in the NMDA-induced current.

-

Data Analysis: Determine the concentration of the antagonist that produces a 50% reduction in the current (IC₅₀).

In Vivo Models

This model assesses the neuroprotective effects of a compound against NMDA-induced brain injury in developing animals.

Procedure:

-

Animal Preparation: Anesthetize neonatal rat pups (e.g., postnatal day 7).

-

Injection: Stereotaxically inject NMDA into a specific brain region (e.g., the striatum).

-

Drug Administration: Administer the test compound (CNS-5161) via a systemic route (e.g., intraperitoneal injection) at a specified time before or after the NMDA injection.

-

Assessment of Damage: After a survival period (e.g., 24-48 hours), euthanize the animals and perfuse the brains. Section the brains and stain them (e.g., with cresyl violet) to visualize and quantify the extent of the lesion.

-

Data Analysis: Compare the lesion volume in the drug-treated group to that in a vehicle-treated control group to determine the neuroprotective efficacy.

This model evaluates the anticonvulsant properties of a compound in a genetically susceptible mouse strain.

Procedure:

-

Animal Selection: Use DBA/2 mice, which are genetically prone to sound-induced seizures.

-

Drug Administration: Administer the test compound (CNS-5161) or vehicle to the mice.

-

Auditory Stimulus: After a predetermined time, expose the mice to a high-intensity sound stimulus (e.g., a loud bell or a specific frequency tone) for a set duration (e.g., 60 seconds).

-

Seizure Scoring: Observe and score the seizure response, which typically includes a wild running phase, clonic seizures, and tonic seizures.

-

Data Analysis: Compare the incidence and severity of seizures in the drug-treated group to the vehicle-treated group to assess the anticonvulsant effect.

This model is used to investigate the neuroprotective effects of a compound in a model of focal cerebral ischemia.

Procedure:

-

Animal Preparation: Anesthetize a rat and expose the common carotid artery.

-

Occlusion: Introduce a filament into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery, thereby inducing a stroke.

-

Drug Administration: Administer the test compound (CNS-5161) at a specific time point before, during, or after the MCAO procedure.

-

Reperfusion (Optional): In some protocols, the filament is withdrawn after a certain period (e.g., 1-2 hours) to allow for reperfusion.

-

Assessment of Infarct Volume: After a survival period (e.g., 24 hours), euthanize the animal, remove the brain, and slice it. Stain the slices with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct.

-

Data Analysis: Quantify the infarct volume and compare it between the drug-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by NMDA receptor antagonism and a typical experimental workflow for characterizing a novel NMDA receptor antagonist like CNS-5161.

Caption: NMDA receptor signaling and CNS-5161's point of intervention.

Caption: A typical experimental workflow for characterizing a novel NMDA receptor antagonist.

Conclusion

This compound is a well-characterized, potent, and selective noncompetitive NMDA receptor antagonist. Its use-dependent mechanism of action suggests a potential for therapeutic intervention in conditions of excessive NMDA receptor activation while potentially sparing normal physiological function. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with CNS-5161 or other novel NMDA receptor modulators. Further investigation into its subunit selectivity and downstream signaling effects will continue to refine our understanding of its therapeutic potential.

References

An In-depth Technical Guide to the Chemical and Pharmacological Profile of CNS-5161 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental data related to CNS-5161 hydrochloride, a potent noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.

Chemical Structure and Properties

This compound, chemically known as N-(2-chloro-5-(methylmercapto) phenyl)-N′-(3-(methylmercapto) phenyl)-N′-methylguanidine monohydrochloride, is a selective antagonist of the NMDA subtype of glutamate (B1630785) receptors.[1][2] Its chemical structure is presented below.

Chemical Structure:

-

IUPAC Name: 2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride[3]

-

Molecular Formula: C₁₆H₁₈ClN₃S₂ · HCl[3]

The structure features a central guanidine (B92328) core substituted with two distinct phenyl rings, each containing a methylthio group, and one phenyl ring further substituted with a chlorine atom. This specific substitution pattern is crucial for its high affinity and selectivity for the NMDA receptor ion channel.[1]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for CNS-5161.

Table 1: In Vitro Binding Affinity

| Parameter | Value | Species | Assay | Reference |

| Kᵢ (displaces [³H] MK-801) | 1.8 nM | Rat | Synaptosomal membrane preparations | [1][4] |

Table 2: In Vivo Efficacy

| Model | Parameter | Dose | Route | Effect | Reference |

| Neonatal Rat NMDA Excitotoxicity | ED₈₀ | 4 mg/kg | i.p. | Protection against necrotic effects | [1][4] |

| Audiogenic Seizures (DBA/2 mice) | Inhibition | 4 mg/kg | i.p. | 91% inhibition | [4] |

Table 3: Human Pharmacokinetics (Single Intravenous Infusion)

| Parameter | Mean Value (± s.d.) | Reference |

| Half-life (t½) | 2.95 h (± 0.75) | [6] |

| Clearance | 106 L/h (± 17.8) | [6] |

| Volume of Distribution | 296 L (± 69) | [6] |

Experimental Protocols

[³H] MK-801 Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of CNS-5161 to the NMDA receptor ion channel site, based on standard methodologies.

Objective: To determine the inhibitory constant (Kᵢ) of CNS-5161 for the displacement of the radiolabeled NMDA receptor channel blocker [³H] MK-801 from rat brain synaptosomal membranes.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

[³H] MK-801 (radioligand)

-

This compound (test compound)

-

Unlabeled MK-801 (for non-specific binding determination)

-

Tris-HCl buffer

-

Scintillation cocktail

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Methodology:

-

Membrane Preparation: Rat brain tissue is homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet (crude synaptosomal membranes) is washed multiple times by resuspension and centrifugation to remove endogenous glutamate.

-

Binding Reaction: The prepared membranes are incubated with a fixed concentration of [³H] MK-801 and varying concentrations of CNS-5161 in Tris-HCl buffer.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of unlabeled MK-801) from the total binding. The IC₅₀ value (concentration of CNS-5161 that inhibits 50% of specific [³H] MK-801 binding) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Neonatal Rat NMDA Excitotoxicity Model

This protocol describes a general procedure for evaluating the neuroprotective effects of CNS-5161 against NMDA-induced excitotoxicity in neonatal rats.

Objective: To determine the effective dose (ED₈₀) of CNS-5161 that protects against neuronal damage induced by the administration of NMDA.

Materials:

-

Neonatal rat pups (e.g., 7 days old)

-

N-methyl-D-aspartate (NMDA) solution

-

This compound solution

-

Anesthetic

-

Histological stains (e.g., Nissl stain)

-

Microscope

Methodology:

-

Animal Preparation: Neonatal rat pups are anesthetized.

-

Drug Administration: A specific dose of CNS-5161 (or vehicle control) is administered via the intraperitoneal (i.p.) route.

-

Induction of Excitotoxicity: After a predetermined pretreatment time, a solution of NMDA is injected directly into a specific brain region (e.g., intrastriatal injection) to induce localized excitotoxic lesions.

-

Post-insult Monitoring: The animals are allowed to recover and are monitored for a specific period (e.g., 24-48 hours).

-

Histological Analysis: The animals are euthanized, and their brains are removed, fixed, sectioned, and stained (e.g., with Nissl stain) to visualize neuronal damage.

-

Quantification of Neuroprotection: The extent of the lesion or neuronal loss in the NMDA-injected region is quantified using microscopy and image analysis software. The neuroprotective effect of CNS-5161 is determined by comparing the lesion size in the drug-treated group to the vehicle-treated control group. The ED₈₀ is the dose at which CNS-5161 produces 80% of its maximal protective effect.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Noncompetitive NMDA Receptor Antagonism

CNS-5161 acts as a noncompetitive antagonist at the NMDA receptor. This means it does not compete with the neurotransmitter glutamate or the co-agonist glycine (B1666218) for their binding sites. Instead, it binds to a site within the ion channel of the receptor, physically blocking the influx of ions such as Ca²⁺ and Na⁺. This blockade is use-dependent, meaning CNS-5161 has a higher affinity for the open, activated state of the receptor channel.

Caption: Mechanism of noncompetitive antagonism of the NMDA receptor by CNS-5161.

Experimental Workflow: In Vivo Efficacy Assessment

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a compound like CNS-5161 in a preclinical model of neurological disease.

Caption: A generalized experimental workflow for in vivo efficacy testing of CNS-5161.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 3. Synthesis of symmetrical and unsymmetrical N,N'-diaryl guanidines via copper/N-methylglycine-catalyzed arylation of guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Binding Characteristics of CNS-5161 Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and inhibitory constant (Ki) of CNS-5161 hydrochloride, a potent, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, offering a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental procedures.

Core Data Summary: Binding Affinity of this compound

The inhibitory constant (Ki) of this compound has been determined through radioligand binding assays, providing a quantitative measure of its high affinity for the NMDA receptor ion channel. This data is crucial for understanding the compound's potency and its potential as a therapeutic agent.

| Compound | Parameter | Value | Radioligand | Tissue Preparation | Reference |

| This compound | Ki | 1.8 nM | [3H]MK-801 | Synaptosomal membrane preparations from rat brain | [1] |

Table 1: Inhibitory Constant (Ki) of this compound. This table summarizes the reported Ki value for this compound, detailing the experimental conditions under which this value was determined.

Mechanism of Action: Noncompetitive Antagonism at the NMDA Receptor

This compound exerts its effects as a noncompetitive antagonist of the NMDA receptor. This means it does not directly compete with the endogenous agonists, glutamate (B1630785) and glycine (B1666218), for their binding sites. Instead, CNS-5161 binds to a site within the ion channel of the NMDA receptor complex, physically obstructing the flow of ions and thereby preventing receptor activation. This mechanism is similar to that of other well-characterized NMDA receptor antagonists like MK-801.

Figure 1: NMDA Receptor Signaling and CNS-5161 Antagonism. This diagram illustrates the noncompetitive antagonism of the NMDA receptor by CNS-5161. Binding of glutamate and glycine to their respective sites on the receptor would typically lead to the opening of the ion channel. CNS-5161 binds within the open channel, blocking the influx of calcium ions.

Experimental Protocol: Determination of Ki via Radioligand Competition Binding Assay

The determination of the Ki value for this compound is achieved through a competitive radioligand binding assay. This method measures the ability of CNS-5161 to displace a radiolabeled ligand, in this case, [3H]MK-801, from its binding site on the NMDA receptor.

Preparation of Rat Brain Synaptosomal Membranes

A detailed procedure for the isolation of synaptosomal membranes from rat brain tissue is crucial for obtaining a reliable source of NMDA receptors. The following is a generalized protocol based on standard methods:

-

Homogenization: Whole rat brains (excluding cerebellum) are homogenized in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 5 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate different subcellular fractions. A low-speed spin removes nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the crude mitochondrial and synaptosomal fraction.

-

Sucrose Gradient Centrifugation: The crude pellet is resuspended and layered onto a discontinuous sucrose gradient and centrifuged at high speed. Synaptosomes are collected from the interface of the sucrose layers.

-

Lysis and Washing: The isolated synaptosomes are lysed by osmotic shock in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) and then washed multiple times by centrifugation to obtain the final synaptosomal membrane preparation.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistent amounts are used in the binding assay.

Radioligand Competition Binding Assay

-

Reaction Mixture: The assay is typically performed in a final volume of 250-500 µL in microcentrifuge tubes or a 96-well plate format. Each reaction contains:

-

Synaptosomal membrane preparation (a defined amount of protein, e.g., 100-200 µg).

-

A fixed concentration of the radioligand, [3H]MK-801 (typically at or below its Kd value to ensure sensitive competition).

-

A range of concentrations of the unlabeled competitor, this compound.

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).

-

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The filters are then washed rapidly with ice-cold assay buffer to remove any nonspecifically bound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters, representing the amount of bound [3H]MK-801, is measured by liquid scintillation counting.

-

Data Analysis:

-

IC50 Determination: The data is plotted as the percentage of specific binding of [3H]MK-801 versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of CNS-5161 that inhibits 50% of the specific binding of [3H]MK-801.

-

Ki Calculation: The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand ([3H]MK-801) used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Figure 2: Experimental Workflow for Ki Determination. This flowchart outlines the key steps involved in determining the inhibitory constant (Ki) of this compound, from tissue preparation to data analysis.

Conclusion

This compound demonstrates high-affinity binding to the ion channel of the NMDA receptor, as evidenced by its low nanomolar Ki value. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of the binding characteristics of CNS-5161 and similar compounds. The provided diagrams offer a clear visual representation of its mechanism of action and the experimental procedures employed in its characterization. This comprehensive technical overview serves as a valuable resource for researchers engaged in the study of NMDA receptor pharmacology and the development of novel neuroprotective and analgesic agents.

References

Preclinical Profile of CNS-5161 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNS-5161 hydrochloride, a novel, potent, and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated significant promise in preclinical studies for various neurological disorders. This technical guide provides a comprehensive overview of the preclinical data available for CNS-5161, with a focus on its pharmacological properties, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies, based on established protocols, are provided to facilitate the understanding and potential replication of these key studies.

Introduction

Excessive activation of the NMDA subtype of glutamate (B1630785) receptors is implicated in the pathophysiology of a range of central nervous system (CNS) disorders, including neuropathic pain, epilepsy, and neuronal damage following ischemic events.[1] this compound, chemically identified as N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine hydrochloride, is a noncompetitive antagonist that binds to the ion-channel site of the NMDA receptor complex.[2] This mechanism of action allows it to block the excessive influx of calcium ions associated with excitotoxicity, without completely inhibiting normal glutamatergic neurotransmission. Preclinical investigations have highlighted its potential as a neuroprotective and anticonvulsant agent.[1]

In Vitro Pharmacology

NMDA Receptor Binding Affinity

CNS-5161 demonstrates high affinity for the NMDA receptor ion channel. In competitive binding assays using synaptosomal membrane preparations from rat brain, CNS-5161 potently displaces the binding of [³H]MK-801, a well-characterized NMDA receptor channel blocker.[3]

| Parameter | Value | Species | Tissue Preparation | Radioligand |

| Kᵢ | 1.8 nM | Rat | Brain Synaptosomal Membranes | [³H]MK-801 |

Experimental Protocol: [³H]MK-801 Binding Assay

The following is a representative protocol for a [³H]MK-801 radioligand binding assay, a standard method for determining the affinity of compounds for the NMDA receptor ion channel.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

Homogenization Buffer: 5 mM Tris-HCl, pH 7.4

-

[³H]MK-801 (specific activity ~20-30 Ci/mmol)

-

Non-labeled MK-801 or phencyclidine (PCP) for non-specific binding determination

-

This compound at various concentrations

-

Glutamate and Glycine (B1666218)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Rat brains are homogenized in ice-cold Tris-HCl buffer and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.

-

Binding Reaction: In a final volume of 1 mL, the following are added:

-

100 µL of membrane preparation

-

10 µL of [³H]MK-801 (final concentration ~1-5 nM)

-

10 µL of CNS-5161 or vehicle control

-

10 µL of non-labeled MK-801 (10 µM final concentration) for non-specific binding tubes

-

Glutamate and glycine (1 µM each) to enhance ligand binding

-

-

Incubation: The reaction mixture is incubated at room temperature for 2-4 hours to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Kᵢ) of CNS-5161 is determined by analyzing the competition binding data using non-linear regression analysis.

In Vivo Efficacy

Neuroprotection in a Neonatal Rat Excitotoxicity Model

CNS-5161 has demonstrated neuroprotective effects against excitotoxic neuronal injury. In a neonatal rat model where excitotoxicity is induced by the administration of NMDA, CNS-5161 provided significant protection against neuronal necrosis.[3]

| Model | Endpoint | Dose (i.p.) | Efficacy |

| Neonatal Rat NMDA Excitotoxicity | Protection against neuronal necrosis | 4 mg/kg | ED₈₀ |

Anticonvulsant Activity in an Audiogenic Seizure Model

The anticonvulsant properties of CNS-5161 were evaluated in a well-established genetic model of epilepsy, the DBA/2 mouse, which is susceptible to audiogenic (sound-induced) seizures.

| Model | Endpoint | Dose (i.p.) | Efficacy |

| DBA/2 Mouse Audiogenic Seizure | Inhibition of seizures | 4 mg/kg | 91% inhibition |

Neuroprotection in a Rat Model of Focal Cerebral Ischemia

In a model of stroke, CNS-5161 demonstrated a neuroprotective effect by reducing the volume of brain tissue damage following an ischemic insult.

| Model | Endpoint | Efficacy |

| Rat Focal Cerebral Ischemia | Reduction in total brain infarct volume | 35-46% |

Experimental Protocols

Detailed experimental protocols for the in vivo studies cited are not extensively described in the available literature. The following are representative methodologies for these types of preclinical models.

3.4.1. Neonatal Rat NMDA Excitotoxicity Model

-

Animals: Postnatal day 7 (P7) rat pups.

-

Procedure: Pups are administered a unilateral intrastriatal injection of NMDA to induce excitotoxic lesions.

-

Treatment: CNS-5161 or vehicle is administered intraperitoneally (i.p.) at a specified time before or after the NMDA injection.

-

Assessment: Several days after the NMDA injection, the animals are euthanized, and their brains are processed for histological analysis to quantify the extent of neuronal damage.

3.4.2. DBA/2 Mouse Audiogenic Seizure Model

-

Animals: DBA/2 mice, typically between 21 and 28 days of age, when they are most susceptible to audiogenic seizures.

-

Procedure: Mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., a bell or siren) for a fixed duration (e.g., 60 seconds).

-

Treatment: CNS-5161 or vehicle is administered i.p. at a specified time before the acoustic stimulus.

-

Assessment: The occurrence and severity of seizures (wild running, clonic seizures, tonic seizures) are observed and scored. The percentage of mice protected from seizures is calculated.

3.4.3. Rat Model of Focal Cerebral Ischemia

-

Animals: Adult male rats.

-

Procedure: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO), a common surgical procedure to model stroke.

-

Treatment: CNS-5161 or vehicle is administered intravenously at a specified time relative to the onset of MCAO.

-

Assessment: After a set period of reperfusion (e.g., 24 hours), the animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.

Pharmacokinetics

While detailed preclinical pharmacokinetic data is limited in the publicly available literature, studies in humans have provided some insights into the disposition of CNS-5161. Following intravenous administration in healthy volunteers, the pharmacokinetic profile was best described by a two-compartment model.[4]

| Parameter | Mean Value (s.d.) |

| Half-life (t½) | 2.95 h (0.75) |

| Clearance | 106 L/h (17.8) |

| Volume of Distribution (Vd) | 296 L (69) |

These parameters were not significantly affected by body weight.[4]

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective noncompetitive NMDA receptor antagonist. Its high affinity for the NMDA receptor ion channel translates into significant efficacy in animal models of excitotoxicity, seizures, and cerebral ischemia. The available human pharmacokinetic data indicate a moderate half-life and clearance. While detailed preclinical safety and toxicology data are not widely published, the compound was reasonably well-tolerated in early clinical studies.[2][5] The most common adverse events observed in humans at higher doses were hypertension, headache, and mild visual disturbances.[2][5] Overall, the preclinical profile of CNS-5161 suggests its therapeutic potential for a variety of neurological conditions characterized by excessive NMDA receptor activation. Further investigation into its preclinical safety and efficacy in a broader range of models is warranted.

References

- 1. Intrathecal Non-Opioid Analgesics for the Control of Pain [ouci.dntb.gov.ua]

- 2. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Probing the Analgesic Potential of CNS-5161 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CNS-5161 hydrochloride, a selective, high-affinity N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated for its potential analgesic effects, particularly in the context of neuropathic pain. This technical guide synthesizes the available preclinical and clinical data to provide a comprehensive overview of its mechanism of action, analgesic efficacy, safety profile, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Targeting the NMDA Receptor

CNS-5161 acts as a noncompetitive antagonist at the NMDA receptor ion channel.[1][2][3][4] This mechanism is crucial in modulating pain pathways, as excessive activation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) is implicated in central sensitization, a key process in the development and maintenance of chronic pain states, including neuropathic pain.[5][6] By binding preferentially to the activated form of the receptor, CNS-5161 effectively blocks the influx of ions, thereby dampening neuronal hyperexcitability.[1]

The signaling pathway associated with NMDA receptor activation and its blockade by CNS-5161 is depicted below.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. NMDA-receptor antagonists in neuropathic pain: experimental methods to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

CNS-5161 Hydrochloride: An In-Depth Technical Guide on a Selective NMDA Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNS-5161 hydrochloride is a novel, selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist belonging to the diarylguanidine class of compounds. It acts as a use-dependent channel blocker, preferentially binding to the activated state of the NMDA receptor ion channel.[1] Extensive preclinical research has demonstrated its neuroprotective and anticonvulsant properties, while early clinical studies have explored its potential as an analgesic for neuropathic pain. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data, and methodologies related to this compound to support ongoing research and drug development efforts in the field of neurology.

Chemical Properties

This compound, with the chemical name N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine hydrochloride, possesses the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈ClN₃S₂·HCl | MedChemExpress |

| Molecular Weight | 388.38 g/mol | MedChemExpress |

| Appearance | White to off-white solid | Commercially available sources |

| CAS Number | 160756-38-7 (hydrochloride) | MedChemExpress |

Mechanism of Action

This compound exerts its pharmacological effects by acting as a potent and selective noncompetitive antagonist of the NMDA receptor. The NMDA receptor, a ligand-gated ion channel, plays a crucial role in excitatory synaptic transmission, synaptic plasticity, and neuronal development. However, its overactivation can lead to excitotoxicity, a key pathological process in various neurological disorders.

The mechanism of action of this compound can be summarized as follows:

-

Channel Blockade: CNS-5161 binds to a site within the ion channel of the NMDA receptor, physically obstructing the influx of Ca²⁺ and Na⁺ ions. This blockade is noncompetitive with respect to the glutamate (B1630785) and glycine (B1666218) co-agonists.

-

Use-Dependency: The binding of CNS-5161 is use-dependent, meaning it has a higher affinity for NMDA receptors that are in an activated or open state. This property is advantageous as it allows for the preferential targeting of overactive receptors, potentially minimizing interference with normal physiological synaptic transmission.

-

Downstream Signaling: By blocking Ca²⁺ influx, CNS-5161 mitigates the downstream deleterious effects of excessive NMDA receptor activation, which include the activation of proteases (e.g., calpains), nitric oxide synthase, and pro-apoptotic pathways, ultimately preventing excitotoxic neuronal death.

The following diagram illustrates the signaling pathway of the NMDA receptor and the point of intervention by this compound.

Quantitative Data

In Vitro Affinity

| Parameter | Value | Species | Tissue | Assay | Source |

| Ki | 1.8 nM | Rat | Brain Synaptosomal Membranes | [³H]MK-801 Displacement | [2] |

Note: Data on the specific binding affinity of this compound to different NMDA receptor subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D) is not publicly available at the time of this writing.

In Vivo Efficacy

| Model | Species | Route | Dose | Effect | Source |

| NMDA-induced Excitotoxicity | Neonatal Rat | i.p. | 4 mg/kg | ED₈₀ for protection against necrotic effects | [2] |

| Audiogenic Seizures | DBA/2 Mice | i.p. | 4 mg/kg | 91% inhibition of seizures | Awaited |

| Hypoxic-Ischemic Brain Injury | Neonatal Rat | i.v. | 0.88, 1.75, 3.5 mg/kg (total dose) | Neuroprotective effect | Awaited |

Human Pharmacokinetics (Phase I)

The following data were obtained from a study in healthy male volunteers receiving a single intravenous infusion of CNS-5161.

| Parameter | Mean Value (± SD) |

| Half-life (t½) | 2.95 (± 0.75) hours |

| Clearance | 106 (± 17.8) L/h |

| Volume of Distribution (Vd) | 296 (± 69) L |

Experimental Protocols

[³H]MK-801 Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to the NMDA receptor ion channel site.

Objective: To determine the Ki of this compound for the [³H]MK-801 binding site on rat brain synaptosomal membranes.

Materials:

-

Rat brain tissue (cortex and hippocampus)

-

[³H]MK-801 (radioligand)

-

This compound (test compound)

-

Unlabeled MK-801 (for non-specific binding)

-

Homogenization buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Dissect rat brain tissue (cortex and hippocampus) on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes.

-

Wash the pellet by resuspension and centrifugation multiple times to remove endogenous glutamate and glycine.

-

Resuspend the final pellet in the appropriate buffer and determine the protein concentration.

-

-

Binding Assay:

-

In test tubes, combine the synaptosomal membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of this compound.

-

For determining non-specific binding, use a high concentration of unlabeled MK-801 in separate tubes.

-

Incubate the mixture at a controlled temperature (e.g., room temperature) for a specified time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of CNS-5161 that inhibits 50% of specific [³H]MK-801 binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neonatal Rat Model of Hypoxic-Ischemic Brain Injury

This protocol describes a common method for inducing hypoxic-ischemic brain injury in neonatal rats to evaluate the neuroprotective effects of test compounds.

Objective: To assess the neuroprotective efficacy of this compound in a neonatal rat model of hypoxic-ischemic brain injury.

Animals: Neonatal rat pups (e.g., 7-10 days old).

Procedure:

-

Surgical Procedure:

-

Anesthetize the rat pups.

-

Make a midline incision in the neck to expose the left common carotid artery.

-

Ligate the artery with a suture.

-

Suture the incision and allow the pups to recover.

-

-

Hypoxic Insult:

-

Place the pups in a temperature-controlled chamber.

-

Expose them to a hypoxic gas mixture (e.g., 8% oxygen) for a defined period (e.g., 1-2.5 hours).

-

-

Drug Administration:

-

Administer this compound or vehicle at specified doses (e.g., 0.88, 1.75, 3.5 mg/kg total dose) via a specific route (e.g., intravenous infusion) at a defined time relative to the insult (e.g., during or immediately after hypoxia).

-

-

Outcome Assessment:

-

After a survival period (e.g., 7 days), euthanize the animals and perfuse the brains.

-

Harvest the brains and process for histological analysis (e.g., staining with cresyl violet or TTC).

-

Quantify the extent of brain injury by measuring the infarct volume or neuronal loss in specific brain regions (e.g., cortex, hippocampus, striatum).

-

Compare the extent of brain damage between the CNS-5161-treated and vehicle-treated groups.

-

Clinical Trial for Neuropathic Pain

The following is a summary of the methodology from a dose-escalating safety study of this compound in patients with chronic neuropathic pain.[3]

Study Design: Multicenter, double-blind, placebo-controlled, crossover study.[3]

Patient Population: Forty patients with chronic neuropathic pain of various etiologies.[3]

Dosing Regimen:

-

Escalating single intravenous doses of 125 µg, 250 µg, 500 µg, and 750 µg.[3]

-

30% of the total dose was administered as a bolus over 10 minutes, followed by a continuous infusion of the remaining 70% over 5 hours and 50 minutes.[3]

-

Each patient received a single dose of CNS-5161 HCl and placebo in a randomized sequence with a washout period of at least 7 days.[3]

Outcome Measures:

-

Primary: Safety and tolerability, including monitoring of adverse events, blood pressure, heart rate, and ECG.[3]

-

Secondary: Pain intensity measured on a 100-mm Visual Analogue Scale (VAS), verbal pain intensity, and verbal pain relief scores.[3]

Key Findings:

-

The maximum tolerated dose was determined to be less than 750 µg due to dose-limiting hypertension.[3]

-

The most common adverse events were hypertension, headache, and mild visual disturbances.[3]

-

Some indications of analgesic efficacy were observed at the 500 µg dose.[3]

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the preclinical and clinical evaluation of a neuroprotective agent like this compound.

Conclusion and Future Directions

This compound is a well-characterized noncompetitive NMDA receptor channel blocker with demonstrated neuroprotective and anticonvulsant effects in preclinical models and preliminary evidence of analgesic activity in humans. Its use-dependent mechanism of action makes it an attractive candidate for conditions associated with NMDA receptor overactivation.

Future research should focus on elucidating the specific NMDA receptor subunit selectivity of CNS-5161 to better understand its pharmacological profile and potential for therapeutic specificity. Further clinical investigation in well-defined patient populations with neuropathic pain or other neurological disorders characterized by excitotoxicity is warranted to establish its clinical efficacy and safety. The development of orally bioavailable analogs could also broaden its therapeutic applicability. This comprehensive technical guide serves as a valuable resource for researchers and drug developers interested in advancing the study of this compound and other selective NMDA receptor modulators.

References

- 1. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of CNS-5161 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNS-5161 hydrochloride is a potent and selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that interacts with the ion-channel binding site.[1] Preclinical studies have demonstrated its neuroprotective, anticonvulsant, and analgesic properties.[2][3] Clinical investigations have primarily focused on its potential as a therapeutic agent for neuropathic pain.[1][4] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, preclinical efficacy, and clinical trial data. Detailed experimental methodologies for key assays are also provided, along with a visual representation of its signaling pathway.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a noncompetitive antagonist at the NMDA receptor.[1] It binds to a site within the ion channel of the receptor, effectively blocking the influx of calcium ions that is normally triggered by the binding of the neurotransmitter glutamate (B1630785) and a co-agonist (glycine or D-serine).[5][6] This blockade of the NMDA receptor ion channel is use-dependent, meaning the antagonist has a higher affinity for the activated, open state of the channel.[7] By inhibiting NMDA receptor-mediated signaling, CNS-5161 can modulate synaptic plasticity and reduce neuronal excitotoxicity, which is implicated in various neurological disorders, including neuropathic pain and brain injury.[2][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, derived from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity

| Parameter | Value | Receptor/Site | Radioligand Displaced | Tissue Source | Reference |

| Kᵢ | 1.8 nM | NMDA Receptor Ion-Channel Site | [³H]MK-801 | Rat Brain Synaptosomal Membranes | [3][8] |

| Kd | < 4 nM | NMDA Receptor | [³H]CNS-5161 | Rat Brain Membranes | [7] |

Table 2: In Vivo Efficacy in Preclinical Models

| Model | Species/Strain | Dose | Route | Effect | Reference |

| NMDA-induced Excitotoxicity | Neonatal Rat | 4 mg/kg | i.p. | ED₈₀ for protection against necrotic effects | [3][8] |

| Audiogenic Seizures | DBA/2 Mice | 4 mg/kg | i.p. | 91% inhibition of seizures | [8] |

| Hypoxic-Ischemic Brain Injury | Neonatal Rat | Not Specified | Not Specified | Neuroprotective effect observed | [9] |

Table 3: Human Pharmacokinetic Parameters

| Parameter | Mean Value (± s.d.) | Route | Population | Reference |

| Half-life (t½) | 2.95 (± 0.75) h | Intravenous Infusion | Healthy Volunteers | [10] |

| Clearance | 106 (± 17.8) L/h | Intravenous Infusion | Healthy Volunteers | [10] |

| Volume of Distribution | 296 (± 69) L | Intravenous Infusion | Healthy Volunteers | [10] |

Table 4: Clinical Trial Data in Neuropathic Pain

| Dose | Population | Key Findings | Common Adverse Events | Reference |

| Up to 500 µg (single infusion) | Patients with Chronic Neuropathic Pain | Reasonably well tolerated; some indications of analgesic activity at 500 µg. | Hypertension, headache, mild visual disturbances. | [1][4] |

| 750 µg (single infusion) | Patients with Chronic Neuropathic Pain | Study abandoned at this dose due to sustained systolic blood pressure increase in 1 of 2 patients. | Hypertension. | [4][11] |

Experimental Protocols

In Vitro Radioligand Binding Assay ([³H]MK-801 Displacement)

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of a test compound at the NMDA receptor ion channel site, similar to the one used to characterize CNS-5161.

-

Tissue Preparation:

-

Rat brains (excluding cerebellum) are homogenized in an ice-cold Tris-HCl buffer (e.g., 50 mM, pH 7.4).[7]

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the synaptosomal membranes.[12]

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA or Bradford assay.[12]

-

-

Assay Procedure:

-

The membrane preparation is incubated with a fixed concentration of the radioligand [³H]MK-801 (a well-characterized NMDA receptor channel blocker).[7]

-

Varying concentrations of the unlabeled test compound (e.g., CNS-5161) are added to compete for the binding site.

-

To determine non-specific binding, a high concentration of an unlabeled channel blocker (e.g., 10 µM MK-801) is used.[7]

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.[7]

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[13]

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Audiogenic Seizure Model in DBA/2 Mice

This model is used to assess the anticonvulsant activity of a compound.

-

Animals: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are typically used.[14]

-

Procedure:

-

Mice are administered the test compound (e.g., CNS-5161 at 4 mg/kg, i.p.) or vehicle control.[8]

-

After a predetermined pretreatment time, the mice are individually placed in a sound-attenuating chamber.

-

A high-intensity acoustic stimulus (e.g., from a sonicator or bell) is presented for a fixed duration (e.g., 60 seconds).[15][16]

-

The animals are observed for the occurrence and severity of seizures, which typically progress from wild running to clonic and then tonic-clonic seizures.[14]

-

-

Endpoint: The primary endpoint is the percentage of mice protected from seizures or a reduction in the severity score of the seizures compared to the control group.

In Vivo Neonatal Rat Hypoxic-Ischemic Brain Injury Model

This model is used to evaluate the neuroprotective potential of a compound.

-

Animals: Neonatal rat pups (e.g., 7-10 days old) are used.[1][10]

-

Procedure (Rice-Vannucci Model):

-

Pups are anesthetized, and the left common carotid artery is permanently ligated.[1][10]

-

After a recovery period, the pups are placed in a temperature-controlled chamber and exposed to a hypoxic gas mixture (e.g., 8% oxygen) for a specific duration (e.g., 1-2 hours).[1][3]

-

The test compound can be administered before or after the hypoxic-ischemic insult.

-

-

Endpoint: After a survival period (e.g., 24-72 hours), the brains are harvested, and the extent of brain injury is assessed histologically, often by measuring the infarct volume.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of CNS-5161 and a general workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: General drug development workflow for CNS-5161.

Conclusion

This compound is a well-characterized, potent, and selective noncompetitive NMDA receptor antagonist. Its pharmacological profile, supported by both preclinical and clinical data, suggests potential therapeutic utility in conditions characterized by NMDA receptor overactivation, such as neuropathic pain. While it has demonstrated some analgesic effects, its clinical development has been hampered by a narrow therapeutic window, with dose-limiting side effects such as hypertension. Further research may be warranted to explore its potential in other neurological indications or to develop derivatives with an improved safety profile.

References

- 1. The Hypoxic Ischemic Encephalopathy Model of Perinatal Ischemia [jove.com]

- 2. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Early clinical experience with the novel NMDA receptor antagonist CNS 5161 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Adrenergic Mechanisms of Audiogenic Seizure-Induced Death in a Mouse Model of SCN8A Encephalopathy [frontiersin.org]

- 16. Adrenergic Mechanisms of Audiogenic Seizure-Induced Death in a Mouse Model of SCN8A Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

CNS-5161 Hydrochloride: A Technical Guide to its Neuroprotective Role in Glutamate Excitotoxicity Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation leads to a pathological process known as excitotoxicity, a key contributor to neuronal damage in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. This technical guide provides an in-depth overview of CNS-5161 hydrochloride, a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its therapeutic potential in mitigating glutamate-induced neuronal injury. This document details the mechanism of action of CNS-5161, summarizes key quantitative data from preclinical studies, outlines experimental protocols for assessing its efficacy, and provides visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its neuroprotective effects by directly targeting the NMDA receptor, a key player in the excitotoxic cascade. It acts as a noncompetitive antagonist, binding to the ion channel site within the NMDA receptor complex.[1][2][3][4][5] This binding effectively blocks the influx of excessive calcium ions (Ca2+) into the neuron, a primary trigger for downstream neurotoxic events. The key characteristics of its mechanism include:

-

Noncompetitive Antagonism: CNS-5161 does not compete with glutamate for its binding site. Instead, it blocks the ion channel, preventing ion flow regardless of the concentration of glutamate.[1][3][4][5]

-